
2,2-二氟-2-(5-(三氟甲基)吡啶-2-基)乙醇
描述
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is a compound with a molecular weight of 159.14 . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The researchers explain that the synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol are largely due to the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
聚合物化学中的保护基团
与所讨论的化学物质密切相关的2-(吡啶-2-基)乙醇可作为甲基丙烯酸的有效保护基团。它可以在碱性条件下或在110°C以上的热条件下选择性地从聚合物中去除,同时在酸性条件下稳定,并且对催化氢解反应具有抗性。这一发现对聚合物界具有重要意义,因为2-(吡啶-2-基)乙醇具有商业可获得性且成本相对较低 (Elladiou & Patrickios, 2012)。
在吡唑中间体合成中的作用
2,2-二氟-2-(5-(三氟甲基)吡啶-2-基)乙醇参与了吡唑中间体的合成。β-二酮4,4,4-三氟-1-吡啶-2-基-丁烷-1,3-二酮和单取代的脲肼2-羟乙基脲肼的反应产生了2-(2-羟乙基)-3-吡啶-2-基-5-三氟甲基-4,5-二氢吡唑和2-(3-吡啶-2-基-5-三氟甲基吡唑-1-基)乙醇 (Montoya et al., 2007)。
在钯(II)络合物中的作用
这种化合物还参与了钯(II)络合物的合成。这些络合物包含N-烷基吡啶基吡唑衍生的配体,包括2-(5-三氟甲基-1H-吡唑-3-基)吡啶,已经被合成和表征,为了解它们的结构和键合特性提供了见解 (Montoya et al., 2007)。
抗氧化和抗微生物特性
一系列新型化合物,包括在两个吡唑环中具有非相同取代基的2-(5-三氟甲基-1H-吡唑-1-基)-5-(5-三卤甲基-1H-吡唑-1-基-1-羰基)吡啶,显示出有希望的抗氧化和抗微生物活性。这表明在新药物或生化试剂的开发中可能有应用 (Bonacorso et al., 2015)。
作用机制
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in some sources .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol. For instance, the compound should be stored under inert atmosphere and at temperatures below -40°C for optimal stability .
安全和危害
未来方向
生化分析
Biochemical Properties
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biomolecules. This can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the trifluoromethyl group in the pyridine ring can interact with hydrophobic pockets in proteins, affecting their conformation and stability .
Cellular Effects
The effects of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol on various types of cells and cellular processes are profound. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, the fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to enzyme inhibition. Additionally, the compound can interact with DNA and RNA, affecting their structure and function. This can result in changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, the compound can become toxic, leading to adverse effects such as liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of fluorine atoms can affect the compound’s metabolic stability and bioavailability, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in different cellular compartments. For example, the compound may exert its effects on gene expression by localizing to the nucleus and interacting with transcription factors .
属性
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,4-15)6-2-1-5(3-14-6)8(11,12)13/h1-3,15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMRUZHFVHKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



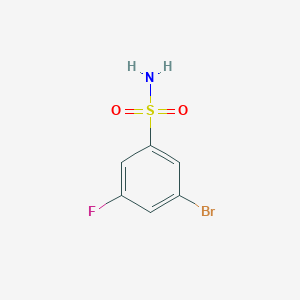
![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)

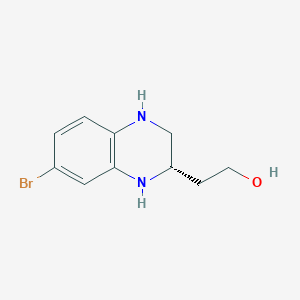
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
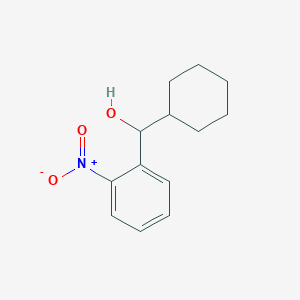
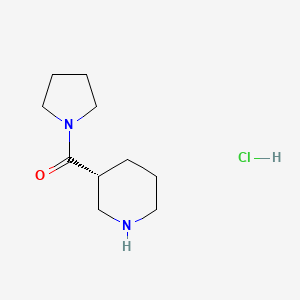

![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)

![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)
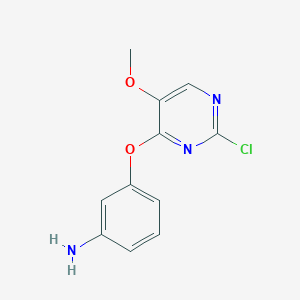
methanone](/img/structure/B1409082.png)
